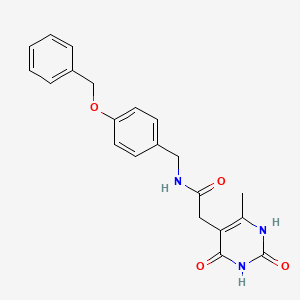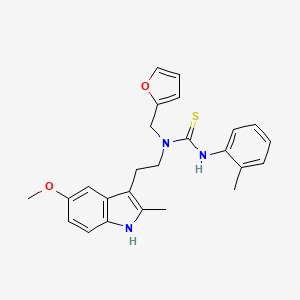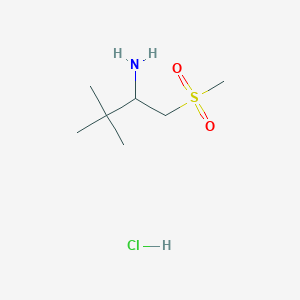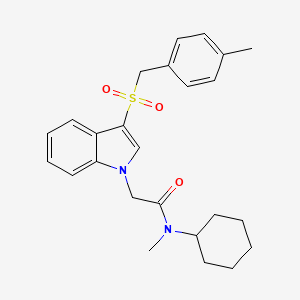![molecular formula C16H14F3NO4S B2643834 Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate CAS No. 333449-49-3](/img/structure/B2643834.png)
Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate (MPTG) is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Stereoselective Cycloaddition : The difluoro(phenylsulfonyl)methyl group plays a critical role in facilitating stereoselective [3+2] cycloaddition reactions between N-tert-butanesulfinyl imines and arynes. This process leads to the synthesis of cyclic sulfoximines, demonstrating the utility of methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate derivatives in complex chemical synthesis (Ye et al., 2014).
Polymer Electrolytes Synthesis : Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes have been synthesized via activated fluorophenyl-amine reactions, showcasing the compound's role in creating materials with specific ionic functionalities (Kim et al., 2011).
Visible-Light-Promoted Methylation : The compound has been used in visible-light-promoted radical (phenylsulfonyl)methylation reactions of electron-rich heteroarenes and N-arylacrylamides, demonstrating its versatility in light-mediated chemical transformations (Liu & Li, 2016).
Propiedades
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO4S/c1-24-15(21)11-20(25(22,23)14-8-3-2-4-9-14)13-7-5-6-12(10-13)16(17,18)19/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWSKRUBKWNDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(benzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2643753.png)

![5-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2643758.png)
![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2643759.png)
![1-(3,5-Dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2643760.png)
![(2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2643761.png)
![N-isobutyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2643762.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-acetylbenzenesulfonamide](/img/structure/B2643763.png)

![2-Chloro-N-[(2,5-dimethylphenyl)methyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2643768.png)


